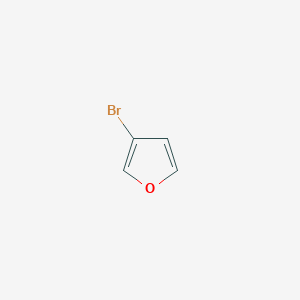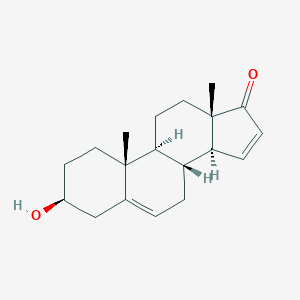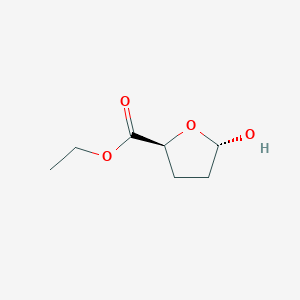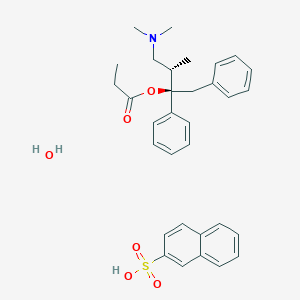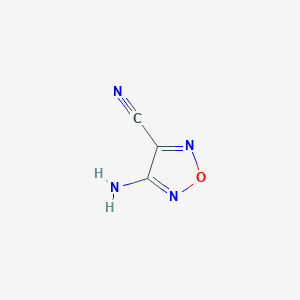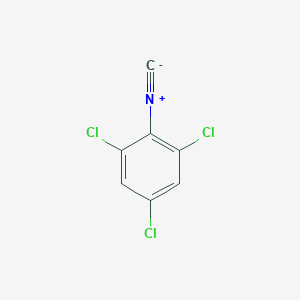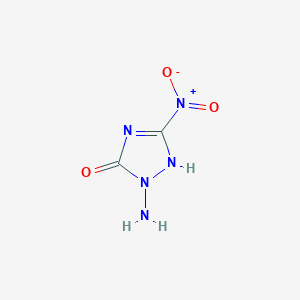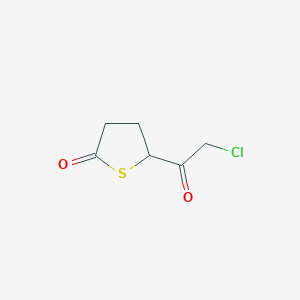
5-(2-Chloroacetyl)thiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroacetyl)thiolan-2-one, commonly known as CTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a thiolactone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of CTC is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. CTC has been shown to inhibit the growth of various bacteria, fungi, and viruses by disrupting their metabolic processes.
Biochemical And Physiological Effects
CTC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses, making it a potential antimicrobial agent. Additionally, CTC has been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using CTC in lab experiments include its high potency and specificity, making it a useful tool for studying various biological processes. However, the limitations of using CTC include its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on CTC. One area of focus could be the development of new antimicrobial agents based on the structure of CTC. Additionally, further research could be done to better understand the mechanism of action of CTC and its potential therapeutic applications. Finally, research could be done to optimize the synthesis method of CTC to produce higher yields with minimal impurities.
Conclusion:
In conclusion, CTC is a thiolactone derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. CTC has potential applications as an antimicrobial, anti-inflammatory, and anticancer agent, making it a promising candidate for further research.
Synthesis Methods
CTC can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with thiourea, the reaction of 2-chloroacetyl chloride with thiolactic acid, and the reaction of 2-chloroacetyl chloride with thioacetic acid. These methods have been optimized to produce high yields of CTC with minimal impurities.
Scientific Research Applications
CTC has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, CTC has been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for the treatment of various diseases.
properties
CAS RN |
142079-24-1 |
|---|---|
Product Name |
5-(2-Chloroacetyl)thiolan-2-one |
Molecular Formula |
C6H7ClO2S |
Molecular Weight |
178.64 g/mol |
IUPAC Name |
5-(2-chloroacetyl)thiolan-2-one |
InChI |
InChI=1S/C6H7ClO2S/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2 |
InChI Key |
HIDKZLZILRDHNZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)SC1C(=O)CCl |
Canonical SMILES |
C1CC(=O)SC1C(=O)CCl |
synonyms |
2(3H)-Thiophenone, 5-(chloroacetyl)dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




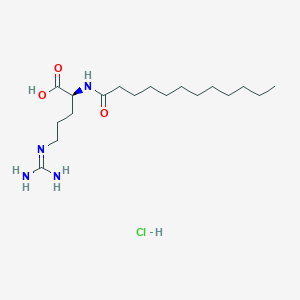
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
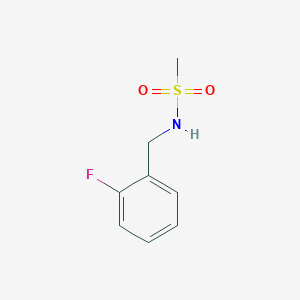
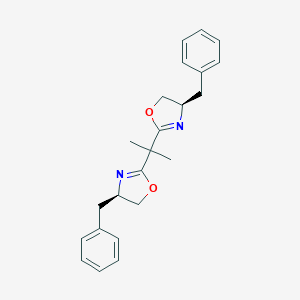
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
